5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry :
- Fu Chun (2007) identified 6,7-dihydro-5H-cyclopenta[b]pyridine, a key compound related to 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, as significant in the production of pharmaceuticals, bactericides, and antimicrobials, including fourth-generation Cefpirome (Fu Chun, 2007).
- Guan-Nan Liu et al. (2014) found that novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives exhibit moderate to potent anti-HIV-1 activities, providing a new template for developing potent anti-HIV drugs (Liu et al., 2014).
Synthetic Chemistry :
- E. Aiello et al. (1978) described a synthesis method for pyrrolo[3,2-b]pyridine, which allows for the construction of the pyrrolo[3,2-b]pyridine ring, critical for synthesizing 4-azaindoles bearing a sensitive group at C-7 (Aiello et al., 1978).
- A study by T. Goto et al. (1987) demonstrated a thermoselective reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, resulting in compounds like 2-(hydroxymethyl)nicotinamide or 6,7-dihydro-7-hydroxy (Goto et al., 1987).
Materials Science :
- N. Bashmakova et al. (2021) reported that a green fluorescent pyrrolo[3,4-c]pyridine derivative, HPPT, exhibits high photostability, a large Stokes shift, and potential for physiological applications (Bashmakova et al., 2021).
Properties
IUPAC Name |
5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,6,10H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXZMFFSCIDRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552730 | |
Record name | 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-10-7 | |
Record name | 5,6-Dihydro-5-hydroxy-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115012-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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